(4,5-Difluoro-2-((4-hydroxypiperidin-1-yl)sulfonyl)phenyl)boronic acid (4,5-Difluoro-2-((4-hydroxypiperidin-1-yl)sulfonyl)phenyl)boronic acid
Brand Name: Vulcanchem
CAS No.: 1704069-01-1
VCID: VC2888733
InChI: InChI=1S/C11H14BF2NO5S/c13-9-5-8(12(17)18)11(6-10(9)14)21(19,20)15-3-1-7(16)2-4-15/h5-7,16-18H,1-4H2
SMILES: B(C1=CC(=C(C=C1S(=O)(=O)N2CCC(CC2)O)F)F)(O)O
Molecular Formula: C11H14BF2NO5S
Molecular Weight: 321.11 g/mol

(4,5-Difluoro-2-((4-hydroxypiperidin-1-yl)sulfonyl)phenyl)boronic acid

CAS No.: 1704069-01-1

Cat. No.: VC2888733

Molecular Formula: C11H14BF2NO5S

Molecular Weight: 321.11 g/mol

* For research use only. Not for human or veterinary use.

(4,5-Difluoro-2-((4-hydroxypiperidin-1-yl)sulfonyl)phenyl)boronic acid - 1704069-01-1

Specification

CAS No. 1704069-01-1
Molecular Formula C11H14BF2NO5S
Molecular Weight 321.11 g/mol
IUPAC Name [4,5-difluoro-2-(4-hydroxypiperidin-1-yl)sulfonylphenyl]boronic acid
Standard InChI InChI=1S/C11H14BF2NO5S/c13-9-5-8(12(17)18)11(6-10(9)14)21(19,20)15-3-1-7(16)2-4-15/h5-7,16-18H,1-4H2
Standard InChI Key BYCJXIFUWCAJIZ-UHFFFAOYSA-N
SMILES B(C1=CC(=C(C=C1S(=O)(=O)N2CCC(CC2)O)F)F)(O)O
Canonical SMILES B(C1=CC(=C(C=C1S(=O)(=O)N2CCC(CC2)O)F)F)(O)O

Introduction

Chemical Identity and Structure

Basic Chemical Information

(4,5-Difluoro-2-((4-hydroxypiperidin-1-yl)sulfonyl)phenyl)boronic acid is a fluorinated organosulfur compound bearing a boronic acid functional group. The compound is characterized by the following key identifiers:

ParameterValue
CAS Registry Number1704069-01-1
Molecular FormulaC11H14BF2NO5S
Molecular Weight321.11 g/mol
SMILES NotationOB(O)C1=CC(F)=C(F)C=C1S(=O)(=O)N1CCC(O)CC1

The compound features a phenyl ring bearing a boronic acid group and two fluorine atoms at positions 4 and 5, with a sulfonyl group at position 2 connecting to a 4-hydroxypiperidine ring .

Structural Characteristics

The molecular structure of (4,5-Difluoro-2-((4-hydroxypiperidin-1-yl)sulfonyl)phenyl)boronic acid contains several key functional groups:

  • A phenyl ring core structure

  • A boronic acid (-B(OH)2) substituent

  • Two fluorine atoms at positions 4 and 5 of the phenyl ring

  • A sulfonyl (-SO2-) linker group

  • A 4-hydroxypiperidine ring system

The presence of these functional groups contributes to the compound's potential reactivity and applications. The boronic acid group is particularly notable for its Lewis acidic character and ability to form reversible covalent bonds with diols and other nucleophiles .

Physical and Chemical Properties

Solubility and Related Properties

Structural Analogs and Related Compounds

Comparison with Methylpiperazine Analog

A closely related structural analog is (4,5-Difluoro-2-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid (CAS: 1704067-49-1), which differs only in the heterocyclic component, containing a 4-methylpiperazine ring instead of a 4-hydroxypiperidine ring. This analog has similar physical properties:

Property(4,5-Difluoro-2-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid(4,5-Difluoro-2-((4-hydroxypiperidin-1-yl)sulfonyl)phenyl)boronic acid
Molecular FormulaC11H15BF2N2O4SC11H14BF2NO5S
Molecular Weight320.13 g/mol321.11 g/mol
Density1.51±0.1 g/cm³ (Predicted)Not reported
Boiling Point482.0±55.0 °C (Predicted)Not reported
pKa7.17±0.53 (Predicted)Not reported

The methylpiperazine analog would likely exhibit different solubility and binding properties due to the basic tertiary amine of the piperazine ring, compared to the hydroxyl group in the target compound .

Other Related Boronic Acid Compounds

Several other boronic acid compounds with distinct structures but potentially related applications include:

  • 4-(1-Boc-Piperidin-4-yloxy)phenylboronic acid (CAS: 1224449-07-3)

  • Various boronic acids listed by Combi-Blocks, including piperidinyl-containing structures

  • SX-517 (2-[5-(4-Fluorophenylcarbamoyl)pyridin-2-ylsulfanylmethyl]phenylboronic Acid), described as the first reported boronic acid chemokine antagonist

These compounds suggest the versatility of boronic acid moieties in creating compounds with diverse biological and chemical activities.

Analytical Considerations

Identification and Characterization Methods

Standard analytical methods for the identification and characterization of (4,5-Difluoro-2-((4-hydroxypiperidin-1-yl)sulfonyl)phenyl)boronic acid would typically include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F, and ¹¹B NMR)

  • Mass Spectrometry (MS)

  • Infrared (IR) Spectroscopy

  • High-Performance Liquid Chromatography (HPLC) for purity determination

  • X-ray crystallography for solid-state structure confirmation

The compound's purity is specified as 95% in commercial sources, suggesting that analytical characterization has been performed to establish this specification .

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